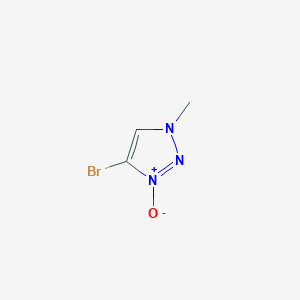![molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7](/img/structure/B169321.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid” is a compound that has been used in the synthesis of various materials. It has been used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .
Synthesis Analysis
This compound has been used in the solvothermal synthesis of novel non-planar PBI copolymers . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks (Ln-MOFs), where Ln represents lanthanide elements such as Eu, Tb, Gd, and Y .Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Chemical Reactions Analysis
In the context of MOFs, this compound has been used to form trinuclear secondary building units, which further construct a three-dimensional framework .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various techniques. For example, its porosity and pore-size data were studied using Materials Studio .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Synthesis and Structural Diversity
This compound has been utilized in synthesizing new porous coordination polymers and metal-organic frameworks (MOFs) with a variety of metal ions, demonstrating its versatility in constructing complex structures. These structures exhibit interesting properties, such as drastic temperature-induced framework breathing, which could have implications for gas storage and separation technologies (Wei et al., 2014).
Luminescence and Sensing Applications
Some coordination polymers synthesized using this compound exhibit photoluminescent properties, making them potential candidates for sensing applications. For example, their luminescent sensing behaviors toward metal ions and nitro explosives have been explored, highlighting their potential in environmental monitoring and safety applications (Wang et al., 2017).
Hydrogen Bonding and Supramolecular Architectures
Structural Insights from Co-crystals
Research on co-crystals involving 4,4'-bipyridine and various carboxylic acids, including 4-hydroxybenzoic acid, has provided insights into synthon polymorphism and pseudopolymorphism. These studies help understand the structural landscape of co-crystals and the roles of hydrogen bonding in their formation, relevant for designing materials with desired properties (Mukherjee & Desiraju, 2011).
Advanced Materials for Energy and Environmental Applications
Dye-Sensitized Solar Cells (DSSCs)
A novel copper(I) complex using a derivative of this ligand showed promising performance as a photosensitizer in dye-sensitized solar cells, highlighting the potential of such materials in renewable energy technologies (Colombo et al., 2013).
Liquid Crystalline Properties
The compound's derivatives have been studied for their liquid crystalline properties, which could be harnessed in the development of novel display technologies and optical devices. The relationship between liquid crystallinity and hydrogen bonding in mixtures has been a particular focus, offering insights into the design of materials with tailored phase behaviors (Martinez-Felipe et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNLKPOONKNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363919 |
Source


|
| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
CAS RN |
143954-72-7 |
Source


|
| Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)



![5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B169262.png)


![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)